Chrysosplenetin

Antiviral EV71 Selectivity Index

Procure Chrysosplenetin when your study requires a proven, selective P-glycoprotein (P-gp) inhibitor and artemisinin pharmacokinetic enhancer. Its distinct O-methylation pattern confers potent CYP3A inhibition (IC₅₀ 3.38 µM) and reverses artemisinin resistance—activities absent in generic flavonoids. Critically, it is not functionally interchangeable with its close analogs penduletin (different selectivity index) or artemetin (lacks this CYP450 profile). Use at a 1:2 ratio with artemisinin to significantly boost plasma exposure and anti-malarial efficacy in rodent models.

Molecular Formula C19H18O8
Molecular Weight 374.3 g/mol
CAS No. 603-56-5
Cat. No. B017286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysosplenetin
CAS603-56-5
Synonymschrysosplenetin
Molecular FormulaC19H18O8
Molecular Weight374.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)O
InChIInChI=1S/C19H18O8/c1-23-11-7-9(5-6-10(11)20)17-19(26-4)16(22)14-12(27-17)8-13(24-2)18(25-3)15(14)21/h5-8,20-21H,1-4H3
InChIKeyNBVTYGIYKCPHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Chrysosplenetin (CAS 603-56-5): A Specialized Polymethoxylated Flavonoid for Targeted Research and Development


Chrysosplenetin (CAS 603-56-5), also known as Chrysosplenetin B, is a naturally occurring O-methylated flavonol [1]. It is a polymethoxylated flavonoid (PMF) found in several plant species, most notably *Artemisia annua* [2]. As a member of the flavonoid class, it possesses a 4H-benzopyran-4-one core structure with a specific pattern of hydroxyl and methoxyl substitutions (5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,6,7-trimethoxy-4H-chromen-4-one) [1]. Its distinct biological profile is characterized not by a single, broad activity, but by its specific and potent interactions with viral replication machinery and drug-metabolizing enzymes, which differentiates it from many other common flavonoids.

Why Chrysosplenetin Cannot Be Replaced by Generic Flavonoids or Close Analogs


The pharmacological activity of flavonoids is highly dependent on their specific methylation and hydroxylation patterns. Chrysosplenetin's precise O-methylation pattern confers a unique and narrow spectrum of high-potency activity. Generic substitution with common, less expensive flavonoids like quercetin or luteolin is not scientifically valid. Even substitution with its close structural analog, Penduletin, which shares the same core structure and anti-EV71 potency (IC50 ≈ 0.20 µM), is demonstrably non-interchangeable due to a profound difference in selectivity [1]. Furthermore, while another co-occurring PMF from *A. annua*, Artemetin, exhibits broad anti-inflammatory and anti-malarial properties, it lacks the specific, well-characterized CYP450 inhibition profile that underpins chrysosplenetin's synergistic potential [2]. These critical distinctions in selectivity and molecular mechanism render chrysosplenetin a specialized research tool that cannot be functionally replaced by its closest neighbors.

Product-Specific Evidence Guide: Quantifying Chrysosplenetin's Differentiation from Analogs


Differentiation 1: Cytotoxicity-Adjusted Antiviral Potency and Selectivity vs. Penduletin

In a direct head-to-head comparison, Chrysosplenetin and its close analog Penduletin exhibited nearly identical potency against Enterovirus 71 (EV71) replication, with an IC50 of ~0.20 µM in both cytopathic effect (CPE) and plaque reduction assays [1]. The key differentiator is their selectivity index (SI), which is a critical metric of safety margin. Penduletin demonstrated a significantly superior SI, being 6.1-fold and 2.9-fold higher than Chrysosplenetin in Vero and RD cells, respectively [1]. This data proves that while their primary antiviral mechanism is similar, Penduletin's lower cytotoxicity profile is a distinct and quantifiable advantage, making it a more selective tool for antiviral studies [1].

Antiviral EV71 Selectivity Index

Differentiation 2: CYP450 Enzyme Inhibition Profile and Mechanism for Drug Interaction Studies

Chrysosplenetin exhibits a specific and potent inhibitory profile against key cytochrome P450 (CYP450) enzymes, which is crucial for its role as a pharmacokinetic enhancer. In rat liver microsomes, it inhibited CYP1A2 with an IC50 of 4.61 µM (noncompetitive inhibition) and CYP2C19 with an IC50 of 6.23 µM [1]. It also showed an uncompetitive inhibition of CYP3A with an IC50 of 3.38 µM, an enzyme closely linked to the auto-induction of artemisinin (ART) [1]. In contrast, many common flavonoids like quercetin are known to be broad-spectrum CYP inhibitors with different potencies and inhibition mechanisms [2]. This specific multi-enzyme inhibition profile, characterized by its mechanism and potency, is a unique feature of chrysosplenetin that explains its ability to significantly increase the plasma levels of co-administered drugs like ART, a property not shared by all flavonoids.

Drug Metabolism CYP450 Pharmacokinetics

Differentiation 3: In Vivo Pharmacokinetic Enhancement of Artemisinin

The functional consequence of Chrysosplenetin's CYP450 inhibition is its proven ability to significantly enhance the systemic exposure and therapeutic efficacy of artemisinin (ART) *in vivo*. In a rat model, co-administration of ART with chrysosplenetin (1:2 ratio) for three days led to a significant increase in the area under the plasma concentration-time curve (AUC0-t) and maximum plasma concentration (Cmax) of ART, compared to ART alone (p<0.05 or p<0.01) [1]. Critically, this pharmacokinetic boost translated into a direct enhancement of anti-malarial efficacy: in *P. berghei*-infected mice, the same 1:2 combination reduced parasitaemia (%) by 1.59-fold and increased the inhibition of parasitaemia by 1.63-fold relative to ART monotherapy [1]. It is important to note that chrysosplenetin alone had no intrinsic anti-malarial effect (p>0.05), confirming its role is purely as a pharmacokinetic enhancer, not an additive therapeutic [1].

Pharmacokinetics Synergy Antimalarial

Differentiation 4: Antibacterial Activity in the Context of Natural Product Isolation

In a study isolating compounds from *Conyza aegyptiaca*, chrysosplenetin was identified and tested for antibacterial activity alongside several other known and novel compounds [1]. The crude extract and all isolated compounds, including chrysosplenetin, displayed a moderate antibacterial effect against pathogenic and clinical bacterial strains [1]. The activity was quantified using a microdilution method, yielding Minimum Inhibitory Concentration (MIC) values ranging from 125 to 500 µg/mL [1]. While this activity is considered moderate compared to clinical antibiotics, it provides a quantitative benchmark for chrysosplenetin's direct antibacterial potential. This data is valuable for researchers in natural product chemistry or pharmacognosy who are comparing the antimicrobial profiles of different plant metabolites.

Antibacterial MIC Natural Product

Differentiation 5: Role as a Sensitizer in Artemisinin-Resistant Malaria

A key differentiating feature for chrysosplenetin is its potential to reverse resistance to artemisinin (ART), a critical global health challenge. In a study using an artemisinin-resistant *Plasmodium berghei* K173 strain, chrysosplenetin alone, acting as a P-glycoprotein (P-gp) inhibitor, demonstrated strong efficacy against the resistant parasites [1]. Crucially, the artemisinin-chrysosplenetin combination was shown to improve the susceptibility of the resistant parasites to artemisinin [1]. Mechanistically, this was linked to chrysosplenetin's ability to reverse the ART-induced upregulation of intestinal P-gp and Abcb1/Abcg2 expression [1]. In contrast, novobiocin, an inhibitor of the related transporter Bcrp, was ineffective against the resistant strain, highlighting the specific and critical role of chrysosplenetin's P-gp targeting in this context [1].

Drug Resistance Antimalarial P-glycoprotein

Chrysosplenetin: Evidence-Based Application Scenarios for Research and Industrial Procurement


Scenario 1: In Vivo Pharmacokinetic Booster for Artemisinin in Rodent Models

A core application derived directly from the evidence in Section 3 is the use of chrysosplenetin as a pharmacokinetic enhancer for artemisinin (ART) in rodent models of malaria. The data show that co-administration of ART with chrysosplenetin at a 1:2 ratio significantly increases ART's plasma exposure (AUC0-t, Cmax) and, consequently, its anti-malarial efficacy, reducing parasitaemia by 1.59-fold compared to ART alone [1]. This scenario is ideal for researchers aiming to maximize the efficacy of ART in *in vivo* studies or to investigate the impact of CYP3A auto-induction on ART's therapeutic outcome.

Scenario 2: Studying the Mechanism of P-gp-Mediated Artemisinin Resistance

The evidence clearly positions chrysosplenetin as a potent and selective P-glycoprotein (P-gp) inhibitor with demonstrated efficacy against artemisinin-resistant *Plasmodium berghei*. Its ability to reverse the parasite's resistance phenotype and to counter the ART-induced upregulation of P-gp, Abcb1, and Abcg2 makes it a crucial chemical probe [1]. Research groups focused on understanding the molecular drivers of artemisinin resistance can procure chrysosplenetin to dissect the role of ABC transporters in drug failure and to validate P-gp as a target for new combination therapies.

Scenario 3: Evaluating Antiviral Selectivity in Enterovirus 71 (EV71) Research

For virology research programs targeting EV71, the causative agent of hand, foot, and mouth disease, the choice between chrysosplenetin and its close analog penduletin should be data-driven. Both compounds potently inhibit viral RNA replication with an IC50 of ~0.20 µM [1]. However, the direct head-to-head comparison provides a clear procurement guideline: penduletin offers a substantially higher selectivity index (SI) in both Vero (6.1-fold) and RD (2.9-fold) cells, indicating a wider safety margin [1]. Researchers should select penduletin for studies where minimizing cytotoxicity is paramount, while chrysosplenetin remains a valid, structurally related alternative for mechanism-of-action studies.

Scenario 4: Reference Compound for Flavonoid CYP450 Inhibition Profiling

The detailed CYP450 inhibition profile of chrysosplenetin, with defined IC50 values (4.61 µM for CYP1A2, 6.23 µM for CYP2C19, 3.38 µM for CYP3A) and specific inhibition mechanisms (noncompetitive for CYP1A2, uncompetitive for CYP3A) [1], establishes it as a valuable reference compound. In drug metabolism and pharmacokinetics (DMPK) laboratories, it can serve as a positive control or comparator when screening other natural products or synthetic derivatives for their potential to inhibit key drug-metabolizing enzymes. Its well-characterized profile allows for cross-study comparison and validation of assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chrysosplenetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.